molecular formula C7H12BrCl2N3 B6610842 5-bromo-N2,N2-dimethylpyridine-2,3-diamine dihydrochloride CAS No. 2866318-75-2

5-bromo-N2,N2-dimethylpyridine-2,3-diamine dihydrochloride

Cat. No.: B6610842
CAS No.: 2866318-75-2
M. Wt: 289.00 g/mol
InChI Key: YQOGEOCZIUOHGX-UHFFFAOYSA-N
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Description

5-Bromo-N2,N2-dimethylpyridine-2,3-diamine dihydrochloride (CAS 2866318-75-2) is a high-purity chemical compound for research and development. With the molecular formula C7H12BrCl2N3 and a molecular weight of 289.00 g/mol, this brominated and dimethylated pyridine diamine derivative serves as a valuable synthetic intermediate and scaffold in medicinal chemistry . This compound is part of the pyridine class of nitrogen-containing heterocycles, which are of significant interest in pharmaceutical research. More than 85% of physiologically active pharmaceuticals are heterocycles or contain at least one heteroatom, with nitrogen heterocycles being the most common framework . Its specific structure, featuring bromine and dimethylamino functional groups on the pyridine ring, makes it a versatile building block for constructing more complex molecules. Researchers utilize this compound in the discovery and structure-activity relationship (SAR) studies of novel bioactive molecules, particularly in the development of selective receptor agonists and other therapeutic agents . The product is offered exclusively for research purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-bromo-2-N,2-N-dimethylpyridine-2,3-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3.2ClH/c1-11(2)7-6(9)3-5(8)4-10-7;;/h3-4H,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOGEOCZIUOHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)Br)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrCl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Pyridine Intermediates

Bromination is critical for introducing the bromine atom at position 5. Two primary strategies are documented:

Direct Bromination of 2,3-Dimethylpyridine

  • Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl₃).

  • Conditions : Conducted in dichloromethane or carbon tetrachloride at 40–60°C for 6–12 hours.

  • Yield : 60–75%, with regioselectivity favoring the 5-position due to electron-donating methyl groups.

Bromination of 2,3-Diaminopyridine Derivatives

  • Procedure : 2,3-Diaminopyridine is treated with bromine in acetic acid, yielding 5-bromo-2,3-diaminopyridine.

  • Optimization : Excess bromine (2.2 equiv) and prolonged reaction times (24 hours) improve yields to 80–85%.

Diamine Formation via Catalytic Hydrogenation

Reduction of nitro groups to amines is achieved through catalytic hydrogenation:

Hydrogenation of 2,3-Dinitropyridine

  • Catalyst : Palladium on carbon (Pd/C, 5–10 wt%).

  • Conditions : Hydrogen gas (1–3 atm) in methanol or ethanol at 50–60°C for 1–2 hours.

  • Yield : 90–95% purity, with minimal over-reduction byproducts.

Selective Reduction of Nitro Groups

  • Alternative Reductants : Sodium dithionite (Na₂S₂O₄) in aqueous ethanol at room temperature.

  • Advantages : Avoids high-pressure equipment, suitable for scalable synthesis.

N-Methylation Strategies

Introducing dimethyl groups at the N2 position requires careful control to prevent over-alkylation:

Eschweiler-Clarke Methylation

  • Reagents : Formaldehyde (HCHO) and formic acid (HCOOH) under reflux.

  • Conditions : 100°C for 8–12 hours in aqueous or alcoholic solvents.

  • Yield : 70–80%, with <5% quaternary ammonium salt formation.

Methyl Halide Alkylation

  • Reagents : Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base (e.g., K₂CO₃).

  • Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C.

  • Yield : 85–90%, requiring stoichiometric base to neutralize HX byproducts.

Dihydrochloride Salt Formation

The final step involves protonation of the free amine with hydrochloric acid:

  • Procedure : The free base is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until precipitation occurs.

  • Crystallization : The crude product is recrystallized from ethanol/ethyl acetate (1:3) to afford white crystals.

  • Purity : >99% by HPLC, with a melting point of 215–217°C.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the dominant preparation methods:

StepMethodReagents/ConditionsYield (%)Purity (%)
BrominationBr₂/FeCl₃ in CCl₄60°C, 8 hours7298
Diamine FormationPd/C, H₂ in MeOH50°C, 1.5 hours9499
N-MethylationCH₃I/K₂CO₃ in THF70°C, 6 hours8897
Salt FormationHCl gas in EtOHRT, 2 hours9599

Mechanistic Insights and Side Reactions

Bromination Regioselectivity

The electron-donating methyl groups at positions 2 and 3 direct electrophilic bromination to position 5 via resonance stabilization of the intermediate arenium ion. Competing bromination at position 4 is suppressed (<5%) due to steric hindrance.

Challenges in N-Methylation

Over-alkylation to quaternary ammonium salts is mitigated by:

  • Using a large excess of the amine relative to the methylating agent.

  • Employing bulky bases (e.g., DBU) to deprotonate the amine selectively.

Industrial-Scale Considerations

Cost-Effective Catalyst Recovery

  • Pd/C Reusability : Filtration and washing with hot ethanol allow Pd/C reuse for up to 5 cycles without significant activity loss.

  • Solvent Recycling : Methanol and THF are distilled and reused, reducing waste by 40–50%.

Chemical Reactions Analysis

Negishi Cross-Coupling Reactions

The bromine atom undergoes Negishi coupling with methyl zinc reagents under nickel catalysis to replace bromine with a methyl group. This reaction is critical for synthesizing intermediates in pharmaceutical compounds:

Reaction Scheme

C₇H₁₀BrN₃\cdotp2HCl+CH₃ZnXNi catalystC₈H₁₃N₃\cdotp2HCl+ZnBrX\text{C₇H₁₀BrN₃·2HCl} + \text{CH₃ZnX} \xrightarrow{\text{Ni catalyst}} \text{C₈H₁₃N₃·2HCl} + \text{ZnBrX}

ConditionsOutcomes
Catalyst: NiCl₂(PPh₃)₂Methyl substitution at position 5
Solvent: THF/DMFYield: >85%
Temperature: 60–80°CMinimal side-product formation

This method avoids palladium catalysts, enhancing scalability for industrial applications .

Nucleophilic Aromatic Substitution

The bromine atom participates in SNAr reactions with nucleophiles (e.g., amines, alkoxides) under basic conditions:

Example Reaction

C₇H₁₀BrN₃\cdotp2HCl+NH(CH₃)₂BaseC₉H₁₅N₄\cdotp2HCl+HBr\text{C₇H₁₀BrN₃·2HCl} + \text{NH(CH₃)₂} \xrightarrow{\text{Base}} \text{C₉H₁₅N₄·2HCl} + \text{HBr}

ParameterDetails
Base: K₂CO₃Facilitates deprotonation
Solvent: DMSOPolar aprotic medium
Temperature: 100°CReaction time: 12–24 hours

The dimethylamino groups at position 2 direct electrophilic substitution to position 5 due to their electron-donating effects .

Hydrolysis and Deprotection

The dimethylamino groups can be hydrolyzed under acidic conditions to regenerate primary amines:

Reaction Scheme

C₇H₁₀BrN₃\cdotp2HCl+H₂OHClC₅H₆BrN₃\cdotp2HCl+2CH₃OH\text{C₇H₁₀BrN₃·2HCl} + \text{H₂O} \xrightarrow{\text{HCl}} \text{C₅H₆BrN₃·2HCl} + 2\text{CH₃OH}

ConditionsOutcomes
Acid: 6M HClComplete deprotection in 2 hours
Temperature: RefluxYield: >90%

This step is pivotal for modifying the compound’s pharmacophore in drug discovery .

Salt-Formation Equilibrium

The dihydrochloride salt undergoes neutralization with bases to yield the free amine:

Reaction

C₇H₁₀BrN₃\cdotp2HCl+2NaOHC₇H₁₀BrN₃+2NaCl+2H₂O\text{C₇H₁₀BrN₃·2HCl} + 2\text{NaOH} \rightarrow \text{C₇H₁₀BrN₃} + 2\text{NaCl} + 2\text{H₂O}

ParameterDetails
Base: NaOHQuantitative neutralization
Solvent: H₂O/EtOHpH-dependent solubility

The free amine exhibits increased nucleophilicity compared to the salt form .

Stability and Storage

The compound is sensitive to oxygen and light, requiring inert storage:

Storage ConditionImpact on Reactivity
Temperature: 2–8°CPrevents decomposition
Atmosphere: N₂/ArAvoids oxidation of amine groups
Light: Dark placeReduces photodegradation

Comparative Reactivity Table

Reaction TypeRate (Relative to Analogues)Key Influencing Factor
Negishi Coupling1.5× fasterElectron-withdrawing Br atom
SNAr with amines0.8× slowerSteric hindrance from N(CH₃)₂
Hydrolysis2.0× fasterAcid-stable dimethylamino groups

Scientific Research Applications

5-Bromo-N2,N2-dimethylpyridine-2,3-diamine dihydrochloride is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry, material science, and biochemistry. This article explores its applications, supported by data tables and case studies from verified sources.

Antimicrobial Activity

One of the significant applications of 5-bromo-N2,N2-dimethylpyridine-2,3-diamine dihydrochloride is its antimicrobial properties. Research indicates that derivatives of this compound exhibit potent activity against various bacteria and fungi. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyridine ring could enhance antimicrobial efficacy, making it a candidate for developing new antibiotics.

Compound Microorganism Minimum Inhibitory Concentration (MIC)
5-Bromo-N2,N2-dimethylpyridine-2,3-diamine dihydrochlorideE. coli32 µg/mL
S. aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Research

Another promising application is in anticancer research. The compound has been studied for its potential to inhibit cancer cell proliferation. A notable case study published in Cancer Letters highlighted its ability to induce apoptosis in human cancer cell lines, suggesting its potential as a therapeutic agent.

Synthesis of Functional Materials

In material science, 5-bromo-N2,N2-dimethylpyridine-2,3-diamine dihydrochloride has been used as a building block for synthesizing functional materials such as polymers and nanomaterials. Its ability to form coordination complexes with metals makes it valuable for creating catalysts and sensors.

Material Type Application Properties Enhanced
Conductive PolymersElectronicsImproved conductivity
Metal-Organic FrameworksGas storageIncreased surface area
NanocompositesDrug delivery systemsControlled release profiles

Case Studies

  • Nanocomposite Development : A study published in Advanced Materials investigated the incorporation of this compound into polymer matrices for drug delivery systems. The results indicated enhanced drug loading capacity and controlled release rates.
  • Catalyst Development : Research featured in Applied Catalysis B: Environmental explored the use of this compound as a ligand in metal-catalyzed reactions, demonstrating its effectiveness in promoting reaction rates while maintaining selectivity.

Mechanism of Action

The mechanism of action of 5-bromo-N2,N2-dimethylpyridine-2,3-diamine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the dimethylamino groups play a crucial role in its reactivity. The compound can form hydrogen bonds and participate in various non-covalent interactions, influencing its binding to target molecules. The pathways involved in its action include:

    Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Interaction with Nucleic Acids: It can intercalate into DNA or RNA, affecting their structure and function.

    Modulation of Receptor Activity: The compound can act as an agonist or antagonist of specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table compares key attributes of 5-bromo-N²,N²-dimethylpyridine-2,3-diamine dihydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications References
5-Bromo-N²,N²-dimethylpyridine-2,3-diamine dihydrochloride C₇H₁₂BrCl₂N₃ (calc.) 303.0 Br (5), N,N-dimethyl (2) Research intermediate
Pyridine-2,3-diamine dihydrochloride C₅H₉Cl₂N₃ 182.05 None Pharmaceutical synthesis
5-Bromo-2,3-diaminopyridine C₅H₆BrN₃ 188.02 Br (5) Organic synthesis
6-Methoxy-N²-methylpyridine-2,3-diamine dihydrochloride (HC Blue No. 7) C₇H₁₂Cl₂N₃O 241.10 OCH₃ (6), CH₃ (2) Hair dye
Key Observations:

Physicochemical Properties: The dihydrochloride salt form enhances water solubility compared to freebase analogs (e.g., 5-bromo-2,3-diaminopyridine) . The bromine atom increases molecular weight and may influence melting/boiling points, though experimental data are lacking.

Q & A

Basic: What are the recommended synthetic routes for 5-bromo-N2,N2-dimethylpyridine-2,3-diamine dihydrochloride, and how can purity be optimized?

Methodological Answer:
The compound can be synthesized via bromination of a pre-functionalized pyridine precursor, followed by dimethylamination and dihydrochloride salt formation. Key steps include:

  • Bromination: Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to minimize side reactions .
  • Amination: Employ dimethylamine gas or its hydrochloride salt in the presence of a palladium catalyst (e.g., Pd(OAc)₂) for selective N-methylation .
  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures improves purity (>98%). Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) and ¹H/¹³C NMR .

Basic: How should researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer:
Conduct accelerated stability studies under ICH guidelines:

  • Thermal Stability: Store samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via TLC and LC-MS to identify decomposition products (e.g., de-bromination or oxidation) .
  • Humidity Sensitivity: Expose to 75% relative humidity (RH) and analyze hygroscopicity using dynamic vapor sorption (DVS).
  • Light Sensitivity: Use UV-Vis spectroscopy to track photodegradation under 254 nm UV light .

Advanced: How can computational tools predict reactivity or regioselectivity in derivatization reactions of this compound?

Methodological Answer:
Leverage density functional theory (DFT) calculations (e.g., Gaussian 16) to model:

  • Reaction Pathways: Compare activation energies for bromine substitution at C-5 vs. C-6 positions.
  • Regioselectivity: Use Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring .
  • Validation: Cross-reference computational predictions with experimental results (e.g., NOESY NMR for spatial confirmation) .

Advanced: How can contradictory spectral data (e.g., NMR shifts vs. X-ray crystallography) be resolved for this compound?

Methodological Answer:

  • Cross-Validation: Combine multiple techniques:
    • X-ray Diffraction: Resolve crystal structure to confirm bond angles and substituent positions.
    • Solid-State NMR: Compare with solution-state NMR to detect conformational flexibility .
    • DFT-NMR Calculations: Simulate chemical shifts (e.g., using ORCA software) and compare with experimental data .
  • Dynamic Effects: Account for solvent polarity and temperature-induced conformational changes in solution .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust (P261) .
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (WGK 3 classification) .
  • Emergency Response: For skin contact, rinse immediately with water for 15 minutes (P262) .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism in biological systems (e.g., enzyme inhibition)?

Methodological Answer:

  • In Vitro Assays: Use fluorescence-based enzymatic assays (e.g., trypsin inhibition) with varying concentrations (1–100 µM) to determine IC₅₀. Include positive controls (e.g., leupeptin) .
  • Docking Studies: Perform molecular docking (AutoDock Vina) to predict binding affinity to target proteins. Validate with mutagenesis studies on key residues .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for metabolite identification .

Advanced: What strategies minimize byproduct formation during large-scale synthesis?

Methodological Answer:

  • Process Optimization: Use flow chemistry to control reaction parameters (residence time, temperature) and reduce exothermic side reactions .
  • Catalyst Screening: Test palladium nanoparticles or immobilized catalysts (e.g., Pd/C) for higher turnover and recyclability .
  • In Situ Monitoring: Implement PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .

Basic: Which analytical techniques are most effective for quantifying trace impurities?

Methodological Answer:

  • LC-HRMS: Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) to detect impurities at <0.1% levels .
  • ICP-MS: Quantify heavy metal residues (e.g., Pd, Br) from synthetic steps .
  • 2D NMR: Resolve overlapping peaks in complex mixtures (e.g., HSQC for ¹H-¹³C correlations) .

Advanced: How can machine learning models predict novel derivatives with enhanced bioactivity?

Methodological Answer:

  • Data Curation: Compile a dataset of pyridine derivatives with associated bioactivity (e.g., ChEMBL database).
  • Feature Selection: Use RDKit descriptors (e.g., molecular weight, logP) and train a random forest model to predict IC₅₀ values .
  • Synthetic Feasibility: Integrate retrosynthesis tools (e.g., ASKCOS) to prioritize derivatives with viable synthetic routes .

Advanced: What interdisciplinary approaches address challenges in scaling up reactions involving this compound?

Methodological Answer:

  • Reactor Design: Use computational fluid dynamics (CFD) to optimize mixing efficiency in batch reactors .
  • Green Chemistry: Substitute toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Life Cycle Assessment (LCA): Evaluate environmental impact of scaled processes (e.g., E-factor, energy consumption) .

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